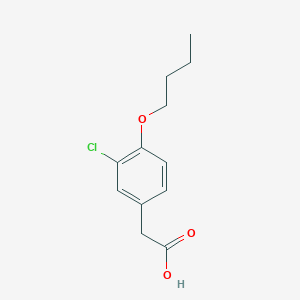

2-(4-Butoxy-3-chlorophenyl)acetic acid

Description

2-(4-Butoxy-3-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative featuring a butoxy group at the para position and a chlorine atom at the meta position on the aromatic ring. For instance, a related acetamide derivative, 4-butoxy-3-chlorophenylacetamide (CAS 20781-67-3, C₁₂H₁₆ClNO₂), is noted in , suggesting applications in pharmaceutical or agrochemical research . The butoxy group introduces significant lipophilicity, which may enhance membrane permeability compared to shorter alkoxy chains (e.g., methoxy).

Properties

CAS No. |

15560-51-7 |

|---|---|

Molecular Formula |

C12H15ClO3 |

Molecular Weight |

242.7 g/mol |

IUPAC Name |

2-(4-butoxy-3-chlorophenyl)acetic acid |

InChI |

InChI=1S/C12H15ClO3/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) |

InChI Key |

LXZKVRZDXPACMC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)CC(=O)O)Cl |

Other CAS No. |

15560-51-7 |

Synonyms |

4-Butoxy-3-chlorobenzeneacetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

2-(2-Methoxyphenyl)acetic Acid (C₉H₁₀O₃)

- Structure : Methoxy group at the ortho position.

- Crystallography : Forms carboxylate dimers via O—H⋯O hydrogen bonds (R₂²(8) motif) with a dihedral angle of 78.15° between the phenyl ring and acetic acid moiety .

- Electronic Effects : The electron-donating methoxy group reduces acetic acid acidity compared to electron-withdrawing substituents.

2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃)

- Structure : Bromine (electron-withdrawing) at meta and methoxy (electron-donating) at para.

- Synthesis : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid .

- Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4) due to its stability and crystallinity .

- C—C—C Angles : 121.5° at bromine-substituted carbon, indicating strong electron-withdrawing effects .

2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)

- Structure: Phenoxy ether linkage introduces conformational flexibility.

- Properties: Enhanced solubility in polar solvents compared to non-ether analogs. Potential applications in drug design due to improved bioavailability .

2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7)

- Structure : Thioether group replaces oxygen in ethers.

Structural and Functional Group Comparisons

Impact of Substituent Position and Size

- Butoxy vs. Methoxy : The butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller alkoxy groups. This may slow metabolic degradation but reduce aqueous solubility.

- Chlorine vs. Bromine : Chlorine (smaller, less polarizable) vs. bromine (larger, more polarizable) affects electronic effects and van der Waals interactions. Bromine’s stronger electron-withdrawing nature enhances acidity .

- Ortho vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.